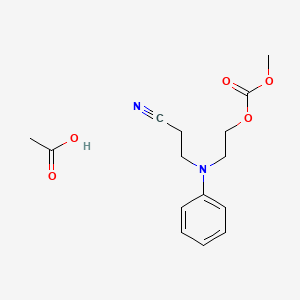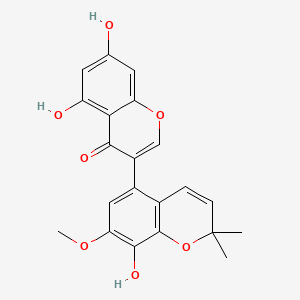
Piscidanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piscidanone is a chemical compound known for its unique properties and potential applications in various fields. It is a naturally occurring compound found in certain plants and has been studied for its potential biological activities. The compound’s structure and properties make it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piscidanone involves several steps, typically starting with the extraction of the precursor compounds from natural sources. The synthetic route may include various chemical reactions such as oxidation, reduction, and cyclization to form the final compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using advanced techniques. The process must be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as chromatography and crystallization are often used to purify the compound.
化学反応の分析
Types of Reactions
Piscidanone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce more oxidized derivatives, while reduction may yield more reduced forms of this compound.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an additive in various products.
作用機序
The mechanism of action of Piscidanone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Piscidanone can be compared with other similar compounds, such as:
Piscidin: Another compound with antimicrobial properties.
Moronecidin: Known for its broad-spectrum antimicrobial activity.
Pleurocidin: Studied for its potential therapeutic applications.
This compound’s uniqueness lies in its specific structure and the range of biological activities it exhibits
特性
CAS番号 |
140447-85-4 |
|---|---|
分子式 |
C21H18O7 |
分子量 |
382.4 g/mol |
IUPAC名 |
5,7-dihydroxy-3-(8-hydroxy-7-methoxy-2,2-dimethylchromen-5-yl)chromen-4-one |
InChI |
InChI=1S/C21H18O7/c1-21(2)5-4-11-12(8-16(26-3)19(25)20(11)28-21)13-9-27-15-7-10(22)6-14(23)17(15)18(13)24/h4-9,22-23,25H,1-3H3 |
InChIキー |
WHEMTMQWUKJLIV-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C(=C(C=C2C3=COC4=CC(=CC(=C4C3=O)O)O)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
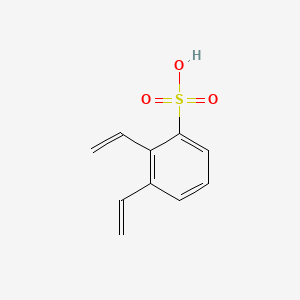

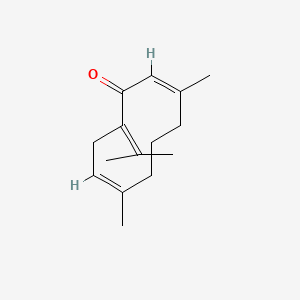
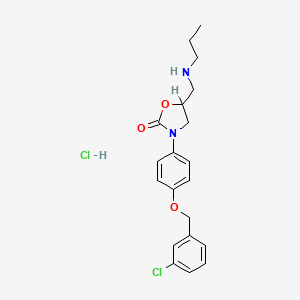
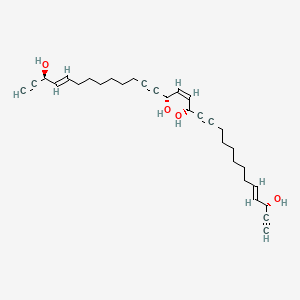

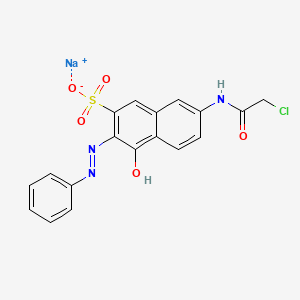
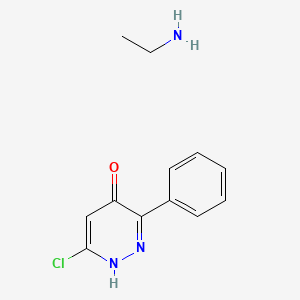
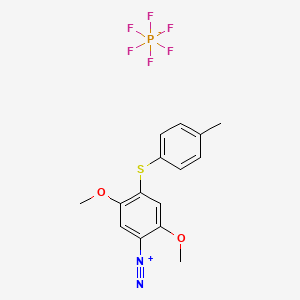

![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)

